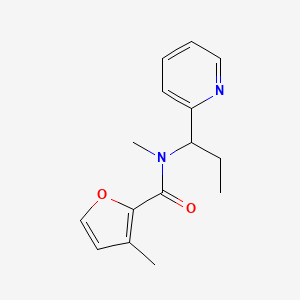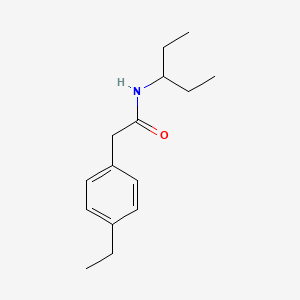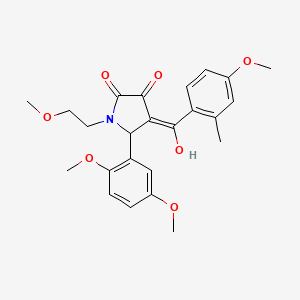![molecular formula C19H23N3O3 B5442760 3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5442760.png)
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide, also known as AM-1241, is a synthetic cannabinoid receptor agonist that has been widely studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide exerts its effects by selectively activating cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells. Activation of CB2 receptors leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, resulting in analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, while increasing the production of anti-inflammatory cytokines such as IL-10. In addition, it has been shown to reduce the activation of glial cells, which play a key role in the development of chronic pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide has several advantages for lab experiments. It is a selective CB2 receptor agonist, which allows for specific targeting of immune cells. It has also been shown to have low toxicity and good pharmacokinetic properties. However, it is important to note that the effects of 3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide may vary depending on the disease model and the route of administration.
Direcciones Futuras
There are several future directions for the study of 3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide. One potential application is in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In addition, it may have potential as an adjunct therapy for cancer treatment. Further studies are needed to fully understand the therapeutic potential of 3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide and its underlying mechanisms of action.
Conclusion:
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide is a synthetic cannabinoid receptor agonist that has been extensively studied for its potential therapeutic applications in various diseases. It exerts its effects by selectively activating CB2 receptors, resulting in analgesic and anti-inflammatory effects. While there are limitations to its use in lab experiments, it has several advantages and shows promise for future therapeutic applications. Further research is needed to fully understand its potential and to develop effective treatments.
Métodos De Síntesis
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide is synthesized by reacting 3-(acetylamino)butyric acid with 2-(2-methylphenoxy)nicotinyl chloride in the presence of a base. The resulting product is then acetylated to obtain 3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide.
Aplicaciones Científicas De Investigación
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide has been extensively studied for its potential therapeutic applications in various diseases such as chronic pain, inflammation, and cancer. It has been found to have analgesic and anti-inflammatory effects in animal models of neuropathic pain, osteoarthritis, and inflammatory bowel disease. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
3-acetamido-N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-7-4-5-9-17(13)25-19-16(8-6-10-20-19)12-21-18(24)11-14(2)22-15(3)23/h4-10,14H,11-12H2,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWMQFICHGFRTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)CC(C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-acetyl-3-(butylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5442691.png)
![N-(2-furylmethyl)-4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5442694.png)
![N-(2,6-dimethylphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5442701.png)


![N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide](/img/structure/B5442728.png)
![3-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}pyridin-2-amine](/img/structure/B5442733.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5442744.png)
![9H-fluoren-9-ylmethyl (3-{[(6-oxo-1,6-dihydro-3,4'-bipyridin-5-yl)amino]carbonyl}benzyl)carbamate](/img/structure/B5442746.png)
![5-chloro-N'-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B5442758.png)
![3-{5-[(2-benzyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5442765.png)
![3-isopropyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5442767.png)
